molecular formula C10H9FN2O B2620278 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-ol CAS No. 181371-35-7

1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-ol

Katalognummer B2620278
CAS-Nummer: 181371-35-7
Molekulargewicht: 192.193
InChI-Schlüssel: DFUPIZIAAHEIIF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

The molecular structure would be determined using techniques such as X-ray crystallography , NMR spectroscopy, and mass spectrometry. The compound’s stereochemistry and conformation would also be analyzed.


Chemical Reactions Analysis

This would involve studying the compound’s reactivity and the mechanisms of its reactions. It could involve experimental studies or computational chemistry .


Physical And Chemical Properties Analysis

The compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability, would be determined. Its spectral properties (UV-Vis, IR, NMR, etc.) would also be analyzed .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-ol, a compound known for its structural complexity and potential applications, has been a subject of interest in various scientific research domains. Kariuki et al. (2021) synthesized isostructural compounds, including this compound derivatives, and highlighted their structural uniqueness through crystal diffraction studies. The molecule's planarity and the orientation of its fluorophenyl groups play a significant role in its structural characteristics and potential applications in material science (Kariuki et al., 2021).

Potential as COX-2 Inhibitors

The compound's derivatives have been explored for their medicinal properties, particularly as COX-2 inhibitors. Patel et al. (2004) utilized this compound as a template to synthesize a range of compounds exhibiting potential as COX-2 inhibitors. The synthesized compounds showed promising selectivity for COX-2 over COX-1 enzymes, indicating their potential in therapeutic applications as anti-inflammatory agents (Patel et al., 2004).

Discovery and Synthesis for Medicinal Purposes

Thangarasu et al. (2019) conducted a study focusing on the synthesis of novel pyrazole derivatives, including this compound, and evaluated their biological properties such as antioxidant, anti-breast cancer, and anti-inflammatory activities. The study revealed that certain derivatives demonstrated significant anti-inflammatory properties by inhibiting COX-2 and stabilizing HRBC membranes, highlighting the compound's relevance in medicinal chemistry (Thangarasu et al., 2019).

Structural Studies and Applications

Loh et al. (2013) delved into the synthesis and crystal structures of N-substituted pyrazolines, including derivatives of this compound. The study provided insights into the dihedral angles between the pyrazole and fluoro-substituted rings, contributing to our understanding of the compound's structural dynamics and potential applications in material science and pharmaceuticals (Loh et al., 2013).

Wirkmechanismus

If the compound has biological activity, its mechanism of action would be studied. This could involve biochemical assays, studies in cells or organisms, and possibly computational modeling .

Safety and Hazards

The compound’s safety profile would be evaluated, including its toxicity and any risks it poses to human health or the environment .

Zukünftige Richtungen

This would involve a discussion of potential future research directions, such as further studies to optimize the compound’s synthesis, explore its reactivity, elucidate its mechanism of action, or improve its safety profile .

Eigenschaften

IUPAC Name

2-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O/c1-7-6-10(14)13(12-7)9-4-2-8(11)3-5-9/h2-6,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMCDQXCAWCZMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(N1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401263790
Record name 1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401263790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

181371-35-7
Record name 1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401263790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(4-Fluorophenyl)hydrazine hydrochloride (20.0 g, 0.123 mol) was added to a solution of triethylamine (20.5 mL) in methanol (350 mL). Then, a solution of ethyl acetoacetate (16.0 g, 0.123 mol) in methanol (50 mL) was added. The resulting reaction mixture was stirred for 4 hours under reflux and extracted with dichloromethane and sodium chloride aqueous solution. The aqueous layer was extracted again with dichloromethane. All the organic layers were collected, dried with Na2SO4 and then filtered. The filtrate was concentrated. The resulting residue was purified by silica gel chromatography (ethyl acetate:hexane=1:2). The target compound was yielded (21.0 g, 89% yield).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
20.5 mL
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.